molecular formula C20H17N3 B8470808 2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine

2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B8470808
M. Wt: 299.4 g/mol
InChI Key: YAJVENHNCNDLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine is a useful research compound. Its molecular formula is C20H17N3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C20H17N3/c1-13-3-7-15(8-4-13)18-19(16-9-5-14(2)6-10-16)23-20-17(22-18)11-12-21-20/h3-12H,1-2H3,(H,21,23)

InChI Key

YAJVENHNCNDLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(NC=C3)N=C2C4=CC=C(C=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,6-Di-p-tolyl-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (step 4) (170 mg, 0.458 mmol) in tert-BuOH (5 ml) at RT was treated with potassium tert-butoxide (205 mg, 1.830 mmol) and heated at reflux for 3 hours. After cooling to RT, conc. HCl (0.5 ml, 16.46 mmol) was added and the mixture was heated at reflux for 3 hours and stirred at RT overnight. The mixture was added to water (100 ml) and the pH was adjusted to pH 10 using 2M NaOH. The aqueous portion was extracted with DCM (×3) and the combined organic extracts were passed through a phase separating column. The solvent was removed under reduced pressure and purification of the crude product by chromatography on silica eluting with 0-20% EtOAc in iso-hexane afforded the titled compound;
Name
5,6-Di-p-tolyl-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.